1-(1,4-Dioxan-2-yl)propan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,4-dioxan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-6(8)7-5-9-3-4-10-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPXUAINBXZBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1COCCO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467414-08-9 | |
| Record name | 1-(1,4-dioxan-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Heterocyclic Amine Chemistry
Heterocyclic amines are a broad and vital class of organic compounds characterized by a cyclic structure containing at least one heteroatom (an atom other than carbon) and an amine group. wikipedia.org This class of compounds is incredibly diverse, ranging from essential biomolecules like the nucleobases in DNA and RNA to a vast array of pharmaceuticals and agrochemicals. drugbank.com The introduction of a heteroatom and an amine group into a cyclic framework imparts unique physicochemical properties, including basicity, polarity, and the ability to form hydrogen bonds, which are crucial for their biological activity and synthetic utility.
1-(1,4-Dioxan-2-yl)propan-1-amine fits squarely within this class, featuring a six-membered heterocyclic ring with two oxygen atoms and a primary amine function. The specific arrangement of these functional groups suggests potential for this molecule to serve as a versatile building block in the synthesis of more complex chemical entities. The presence of the amine group provides a nucleophilic and basic center, making it amenable to a wide range of chemical transformations, such as acylation, alkylation, and the formation of Schiff bases.
Significance of the 1,4 Dioxane Moiety in Chemical Synthesis
The 1,4-dioxane (B91453) ring is a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 4. wikipedia.org While the parent 1,4-dioxane is a common aprotic solvent, its substituted derivatives are of significant interest in various fields, particularly in medicinal chemistry. chemicalbook.com The 1,4-dioxane moiety is often considered a bioisostere of other cyclic ethers and even carbocyclic rings, allowing for the fine-tuning of a molecule's properties. enamine.netacs.org
Key Attributes of the 1,4-Dioxane Moiety:
Hydrogen Bond Acceptor: The two oxygen atoms in the 1,4-dioxane ring can act as hydrogen bond acceptors, influencing the molecule's solubility and its interactions with biological targets. chemicalbook.com
Conformational Constraint: The ring structure imposes a degree of conformational rigidity compared to an analogous open-chain ether, which can be advantageous in the design of molecules with specific spatial arrangements. chemicalbook.com
Metabolic Stability: In drug design, the replacement of more metabolically labile groups, such as morpholine, with a 1,4-dioxane ring can sometimes lead to improved metabolic stability and pharmacokinetic profiles. enamine.netenamine.net
Scaffold for Diverse Architectures: The 1,4-dioxane ring can be readily functionalized at various positions, making it a versatile scaffold for the construction of a wide array of molecular architectures, including spirocyclic and fused-ring systems. enamine.net
The synthesis of the 1,4-dioxane ring itself can be achieved through several methods, most commonly via the acid-catalyzed dehydration of diethylene glycol or the dimerization of ethylene (B1197577) oxide. youtube.com The preparation of substituted 1,4-dioxanes often involves the reaction of a 1,2-diol with a suitably substituted dielectrophile or the cyclization of a precursor containing the pre-formed ether linkages. enamine.net
Properties of the Parent 1,4-Dioxane Ring:
| Property | Value |
| Molecular Formula | C₄H₈O₂ |
| Molar Mass | 88.11 g/mol |
| Boiling Point | 101.1 °C |
| Melting Point | 11.8 °C |
| Density | 1.033 g/cm³ |
| Solubility in Water | Miscible |
Note: Data for the parent 1,4-dioxane molecule.
Stereochemical Investigations of 1 1,4 Dioxan 2 Yl Propan 1 Amine
Conformational Analysis of the 1,4-Dioxane (B91453) Ring and its Derivatives
The stereochemical behavior of 1-(1,4-dioxan-2-yl)propan-1-amine is intrinsically linked to the conformational flexibility of the 1,4-dioxane ring. This six-membered saturated heterocycle is not planar and exists in various interconverting conformations.
Chair and Twist-Boat Conformations
The 1,4-dioxane ring, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. Theoretical calculations have consistently shown the chair conformation to be the most stable form of the 1,4-dioxane ring. scripps.edunih.govenamine.net
Besides the low-energy chair form, the 1,4-dioxane ring can also exist in higher-energy twist-boat conformations. scripps.eduenamine.net The energy difference between the chair and twist-boat conformations is significant, meaning the population of twist-boat conformers is generally low at room temperature. enamine.net The transition between the chair and twist-boat forms occurs via a half-chair transition state. scripps.edu For this compound, the bulky propan-1-amine substituent at the C-2 position is expected to have a strong preference for the equatorial position in the chair conformation to minimize steric hindrance.
| Conformation | Relative Energy | Key Features |
| Chair | Lowest | Staggered arrangement of atoms, minimizing torsional strain. |
| Twist-Boat | Higher | More flexible than the chair, but with higher torsional and steric strain. |
| Boat | Highest | Eclipsed bonds leading to significant torsional and steric strain; generally a transition state. |
Anomeric Effects and Their Influence on Stability
The presence of two oxygen atoms in the 1,4-dioxane ring introduces stereoelectronic effects, most notably the anomeric effect, which can influence the conformational equilibrium. scripps.eduwikipedia.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in this case) to occupy the axial position, despite potential steric repulsion. wikipedia.org This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-substituent bond (n -> σ* interaction). wikipedia.org
In the case of this compound, the propan-1-amine group at C-2 is subject to these effects. The situation is complex, involving both the endo-anomeric effect (interaction with the O4 oxygen) and the exo-anomeric effect (interaction with the O1 oxygen). Studies on related 2-amino-1,3-dioxanes have shown that the endo-anomeric effect can be significant, favoring an axial orientation of the amino group. semanticscholar.org However, the steric bulk of the propan-1-amine substituent will strongly favor the equatorial position. The final conformational preference will be a balance between these opposing forces. It is generally observed that for bulky substituents, steric effects dominate over anomeric effects.
Stereoisomerism of the Propan-1-amine Side Chain
The structure of this compound contains two chiral centers: C-2 of the 1,4-dioxane ring and C-1 of the propan-1-amine side chain. This gives rise to multiple stereoisomers.
Diastereomeric and Enantiomeric Relationships
With two stereocenters, a total of four stereoisomers are possible for this compound. These can be grouped into two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is diastereomeric.
The four stereoisomers are:
(2R,1'R)-1-(1,4-dioxan-2-yl)propan-1-amine
(2S,1'S)-1-(1,4-dioxan-2-yl)propan-1-amine
(2R,1'S)-1-(1,4-dioxan-2-yl)propan-1-amine
(2S,1'R)-1-(1,4-dioxan-2-yl)propan-1-amine
The (2R,1'R) and (2S,1'S) isomers are enantiomers of each other. Similarly, the (2R,1'S) and (2S,1'R) isomers constitute another pair of enantiomers. The relationship between, for example, the (2R,1'R) isomer and the (2R,1'S) isomer is that of diastereomers. Due to their different three-dimensional arrangements, diastereomers have different physical and chemical properties.
Influence of Substituents on Stereoselectivity
The synthesis of this compound can potentially be controlled to favor the formation of specific stereoisomers. The stereoselectivity of the reaction is influenced by various factors, including the nature of the starting materials, reagents, and reaction conditions. For instance, in the synthesis of related disubstituted 1,4-dioxanes, the choice of hydrogenation conditions has been shown to lead to the exclusive formation of cis-configured products. digitellinc.com
The introduction of substituents on either the 1,4-dioxane ring or the propan-1-amine side chain can have a profound impact on the stereochemical outcome of a synthesis. Bulky substituents can direct incoming reagents to the less sterically hindered face of the molecule, a principle known as steric hindrance. Furthermore, the use of chiral auxiliaries or catalysts can induce enantioselectivity, leading to an enrichment of one enantiomer over the other. In the synthesis of similar chiral amines, the choice of metal in an allylation reaction has been shown to produce different diastereoisomers. nih.gov
Chiral Recognition and Resolution Methodologies
Given the existence of multiple stereoisomers, the separation and analysis of the individual enantiomers and diastereomers of this compound are crucial for detailed stereochemical studies.
Chiral recognition, the ability to distinguish between stereoisomers, can be achieved using various analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for both the analytical and preparative separation of enantiomers. mdpi.com This technique utilizes a chiral stationary phase that interacts differently with the enantiomers, leading to different retention times.
For the resolution of a racemic mixture of this compound, several methodologies can be employed. One common approach is the formation of diastereomeric salts. nih.govresearchgate.net This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Another method for chiral recognition is the use of chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com These agents form transient diastereomeric complexes with the enantiomers, which can result in distinguishable NMR signals, allowing for the determination of enantiomeric purity.
| Methodology | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. mdpi.com |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Preparative resolution of racemic mixtures. nih.gov |
| Chiral Solvating Agents (NMR) | Formation of transient diastereomeric complexes leading to distinct NMR spectra. | Determination of enantiomeric excess. mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 1,4 Dioxan 2 Yl Propan 1 Amine
Vibrational Spectroscopy for Structural Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 1-(1,4-dioxan-2-yl)propan-1-amine. The primary amine and the dioxane ring system will exhibit distinct absorption bands.
The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The asymmetric stretch typically occurs at a higher wavenumber than the symmetric stretch. The N-H bending vibration (scissoring) for a primary amine is anticipated in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, a broad N-H wagging band may be observed between 910 and 665 cm⁻¹. orgchemboulder.com
The C-N stretching vibration of the aliphatic amine is expected to produce a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com The dioxane moiety will be characterized by its C-H stretching vibrations, typically observed between 2965 and 2849 cm⁻¹, and characteristic ring breathing vibrations. The prominent C-O-C stretching vibrations of the ether linkages in the dioxane ring are expected to be strong and appear in the 1150-1085 cm⁻¹ region.
Table 1: Predicted FT-IR Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric N-H Stretch | Primary Amine | 3400-3300 | Medium |
| Symmetric N-H Stretch | Primary Amine | 3330-3250 | Medium |
| C-H Stretch | Dioxane and Propyl Chain | 2965-2849 | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1650-1580 | Medium |
| C-O-C Stretch | Dioxane (Ether) | 1150-1085 | Strong |
| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium-Weak |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C-C bond vibrations within the propyl chain and the dioxane ring are expected to be more prominent in the Raman spectrum. The symmetric C-O-C stretching of the dioxane ring should also produce a strong Raman signal. The N-H stretching vibrations will also be present, though often weaker than in the IR spectrum.
Table 2: Predicted Raman Data for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| C-H Stretch | Dioxane and Propyl Chain | 3000-2800 |
| N-H Stretch | Primary Amine | 3400-3200 |
| C-C Stretch | Propyl Chain and Dioxane Ring | 1200-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR techniques allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and stereochemistry of this compound.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton, the number of protons in each environment, and their neighboring protons through spin-spin coupling. hw.ac.uk The protons of the amine group (NH₂) are expected to appear as a broad singlet, and their chemical shift can be variable due to factors like solvent and concentration. hw.ac.uk The proton on the carbon bearing the amine group (CH-NH₂) will be deshielded and is expected to resonate in the 2.5-3.5 ppm region. The protons of the dioxane ring will appear in the 3.5-4.5 ppm range due to the deshielding effect of the adjacent oxygen atoms. The ethyl group attached to the chiral center will show a characteristic triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons.
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. bhu.ac.in The carbon attached to the nitrogen atom (CH-NH₂) is expected to resonate in the 50-60 ppm range. The carbons of the dioxane ring, being attached to oxygen, will be found further downfield, typically in the 60-80 ppm region. oregonstate.edu The carbons of the propyl side chain will appear in the upfield region of the spectrum.
Table 3: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (propyl) | 0.8-1.2 | Triplet | ~7 |
| -CH₂- (propyl) | 1.3-1.8 | Multiplet | |
| -CH(NH₂) | 2.5-3.5 | Multiplet | |
| Dioxane Protons | 3.5-4.5 | Multiplets |
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (propyl) | 10-15 |
| -CH₂- (propyl) | 20-30 |
| -CH(NH₂) | 50-60 |
| Dioxane Carbons (-CH₂-O-) | 65-75 |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity within the propyl chain and the dioxane ring. For instance, the correlation between the methyl and methylene protons of the propyl group would be clearly visible.
HSQC: This experiment would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
The relative stereochemistry of the substituents on the dioxane ring could be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space proximity of protons.
Chiral NMR Studies
Since this compound is a chiral molecule, containing a stereocenter at the carbon bearing the amine group and another at the C2 position of the dioxane ring, chiral NMR studies are essential for determining the enantiomeric purity and absolute configuration. This can be achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
The addition of a chiral solvating agent, such as (R)- or (S)-1,1'-bi-2-naphthol, can induce diastereomeric interactions with the enantiomers of the analyte, leading to the separation of their NMR signals. This allows for the quantification of the enantiomeric excess. Similarly, reacting the amine with a chiral derivatizing agent, such as Mosher's acid chloride, would form diastereomers that would exhibit distinct NMR spectra, allowing for the determination of the absolute configuration of the stereocenters.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. Through ionization and subsequent analysis of fragment ions, it also provides a roadmap of the molecule's structural framework.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. pnnl.gov For this compound, with a molecular formula of C₇H₁₅NO₂, the calculated monoisotopic mass is 145.11028 Da. uni.lu An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the chemical formula C₇H₁₅NO₂.
Soft ionization techniques, most commonly Electrospray Ionization (ESI), are typically employed to generate the protonated molecule, [M+H]⁺, or other adducts with minimal fragmentation. acs.org The exact masses of these adducts can be predicted and then verified experimentally, as shown in the table below.
| Adduct Ion | Chemical Formula | Predicted Exact m/z |
|---|---|---|
| [M]⁺ | [C₇H₁₅NO₂]⁺ | 145.10973 |
| [M+H]⁺ | [C₇H₁₆NO₂]⁺ | 146.11756 |
| [M+Na]⁺ | [C₇H₁₅NNaO₂]⁺ | 168.09950 |
| [M+K]⁺ | [C₇H₁₅KNO₂]⁺ | 184.07344 |
Data sourced from predicted values. uni.lu
While HRMS confirms the molecular formula, the structural arrangement is probed by analyzing fragmentation patterns, typically generated using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS).
Ionization Techniques:
Electron Ionization (EI): This is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint.
Electrospray Ionization (ESI): A soft ionization technique ideal for producing protonated molecules ([M+H]⁺) with little to no fragmentation. When coupled with MS/MS, a specific precursor ion (e.g., m/z 146.1) is selected and fragmented through CID to provide structural information.
Predicted Fragmentation Patterns: Although experimental data for this specific compound is not publicly available, a fragmentation pattern can be predicted based on the established principles of mass spectrometry for amines and ethers.
Alpha-Cleavage: This is a characteristic fragmentation pathway for amines. docbrown.info Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable due to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage pathways are expected:
Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the parent ion to produce a prominent fragment ion at m/z 116.
Cleavage of the bond between the chiral carbon and the dioxane ring, leading to the formation of an ion at m/z 58 ([CH(NH₂)(CH₂CH₃)]⁺).
Dioxane Ring Fragmentation: The 1,4-dioxane (B91453) ring itself is prone to fragmentation. docbrown.info Common fragmentation pathways for the dioxane moiety involve ring-opening followed by the loss of neutral molecules like formaldehyde (CH₂O, 30 Da) or ethylene (B1197577) oxide (C₂H₄O, 44 Da). docbrown.info This would lead to a series of lower mass ions. For example, a characteristic fragment of the dioxane ring itself appears at m/z 88, which can subsequently fragment to ions at m/z 58 and 28. docbrown.info
The combination of these pathways would produce a unique mass spectrum allowing for the structural confirmation of the molecule.
X-ray Diffraction Analysis of Crystal Structures
While mass spectrometry elucidates the structure of an isolated molecule in the gas phase, X-ray diffraction provides an exact map of atomic positions in the solid state. carleton.edu This technique is the gold standard for determining molecular geometry, conformation, and the intermolecular interactions that define the crystal. As of this writing, the single-crystal X-ray structure of this compound has not been reported in the public domain. The following sections describe the methodology and the expected structural features based on established chemical principles.
The process begins with the growth of a high-quality single crystal, typically achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A suitable crystal (typically <0.5 mm in any dimension) is mounted on a goniometer and placed in a stream of X-rays. carleton.eduunimi.it
As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern. carleton.edu This data is then processed to determine the dimensions of the unit cell—the basic repeating unit of the crystal lattice. The phases of the diffracted waves are determined using computational methods, which allows for the calculation of an electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including precise atomic coordinates, bond lengths, and angles. carleton.edu
The final refined crystal structure provides a wealth of precise geometric data. In the absence of an experimental structure for this compound, typical values for its constituent parts can be predicted based on standard geometries of similar molecules. The 1,4-dioxane ring is expected to adopt a stable chair conformation. The propan-1-amine substituent can be positioned in either an axial or equatorial orientation on the ring, with the equatorial position generally being more sterically favorable.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Lengths (Å) | C-C (aliphatic) | 1.52 - 1.54 |
| C-O (ether) | 1.42 - 1.44 | |
| C-N (amine) | 1.46 - 1.48 | |
| Bond Angles (°) | C-C-C (sp³) | ~109.5 |
| C-O-C (ether) | ~111 - 113 | |
| C-C-N (amine) | ~109.5 | |
| Torsion Angle | The key torsion angles would define the chair conformation of the dioxane ring and the orientation (gauche/anti) of the propyl group relative to the ring. |
Values are typical for organic molecules and serve as an estimation in the absence of experimental data.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a hierarchy of intermolecular interactions. mdpi.com For this compound, the primary amine group (-NH₂) is a key functional group capable of acting as a hydrogen bond donor. The nitrogen atom and the two ether oxygen atoms in the dioxane ring can all act as hydrogen bond acceptors.
Therefore, the crystal packing is expected to be dominated by a network of hydrogen bonds. The most probable interactions would be:
N-H···O Bonds: Hydrogen bonds between the amine protons and the oxygen atoms of the dioxane ring of a neighboring molecule.
N-H···N Bonds: Hydrogen bonds between the amine protons and the nitrogen atom of an adjacent molecule.
Electronic Spectroscopy for Electronic Structure Insights
The electronic structure of this compound, specifically the energy of its frontier molecular orbitals (HOMO and LUMO), is fundamental to its chemical reactivity and properties. Electronic spectroscopy provides a direct probe of the energy differences between electronic states.
UV-Visible (UV-Vis) Absorption Spectroscopy: It is predicted that this compound would exhibit weak absorption bands in the UV region. The expected n → σ* transitions of the lone pair electrons on the nitrogen and oxygen atoms would likely be the lowest energy transitions, though they are often weak and can be obscured by solvent effects.
Fluorescence Spectroscopy: Given that the primary excited states are likely of the nσ* type, significant fluorescence emission is not anticipated for this compound. Molecules with low-lying nσ* states often undergo efficient non-radiative decay processes, such as intersystem crossing or internal conversion, quenching fluorescence.
Computational Analysis: To complement experimental work, computational studies would be essential. Quantum chemical calculations could provide optimized ground-state and excited-state geometries, molecular orbital diagrams, and simulated electronic spectra. This theoretical data would be crucial for assigning any observed spectral features and for gaining a deeper understanding of the electronic transitions.
Computational and Theoretical Chemistry of 1 1,4 Dioxan 2 Yl Propan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule. For a molecule such as 1-(1,4-Dioxan-2-yl)propan-1-amine, these calculations can elucidate its stable conformations, vibrational frequencies, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. chemrxiv.org This approach offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.
Once the geometry is optimized, various electronic properties are calculated. These include total energy, dipole moment, and the distribution of electronic charge, which are crucial for understanding the molecule's polarity and intermolecular interactions.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, collectively known as the level of theory.
Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. A common and versatile functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation terms. nih.govresearchgate.net Other functionals, such as PBE0 or M06-2X, may be chosen depending on the specific properties being investigated. acs.orgresearchgate.net
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set affect the quality of the calculation. Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311+G(d,p), are frequently used. nih.govechemcom.com The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.
The selection of the level of theory is a critical step and is often validated by comparing calculated results for related, known compounds with experimental data. For instance, studies on 1,4-dioxane (B91453) derivatives have successfully used the B3LYP/6-311+G(d,p) level of theory to investigate conformational stabilities. echemcom.com
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | Initial geometry optimizations and frequency calculations. |
| B3LYP | 6-311+G(d,p) | More accurate energy calculations and analysis of electronic properties, including those for anions or weak interactions. nih.govechemcom.com |
| PBE0 | def2-TZVP | High-accuracy calculations, often used for reaction mechanisms and energetics. acs.org |
| M06-2X | 6-31G(d,p) | Good for main-group thermochemistry, kinetics, and non-covalent interactions. researchgate.net |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be centered on the oxygen and nitrogen atoms due to their lone pairs of electrons. researchgate.net
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine (N-H) and acidic (α-C-H) protons.
Green regions correspond to neutral potential.
Analysis of the MEP map for this molecule would reveal the lone pairs on the dioxane oxygens and the amine nitrogen as the primary sites for protonation or coordination to metal ions. researchgate.net
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For 1,4-dioxane itself, the HOMO is localized on the ring, and the LUMO is also found on the ring structure. researchgate.net For the substituted compound, the HOMO would likely have significant contributions from the nitrogen and oxygen lone pairs, while the LUMO might be distributed across the C-N and C-O antibonding orbitals.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Represents the electron-donating ability. |
| ELUMO | -2.0 | Represents the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 | Indicates high chemical stability and low reactivity. nih.gov |
Advanced Electronic Structure Methods
Beyond basic DFT calculations, more advanced methods can provide deeper insights into the electronic structure and bonding within a molecule.
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, intramolecular interactions, and the delocalization of electron density. researchgate.net It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
A key aspect of NBO analysis is the examination of hyperconjugation. This involves donor-acceptor interactions between a filled (donor) NBO and an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
For this compound, important hyperconjugative interactions would include:
LP(O) → σ(C-C)* and LP(O) → σ(C-O):* Delocalization of the oxygen lone pairs into adjacent anti-bonding orbitals, which is characteristic of the anomeric effect in cyclic ethers.
LP(N) → σ(C-C):* Delocalization from the nitrogen lone pair into the carbon framework.
Studies on related dioxane derivatives have quantified these interactions, showing significant stabilization energies from LP(O) → σ*(C-N) interactions, which are on the order of 14-17 kcal/mol. echemcom.com This analysis helps explain the conformational preferences and the electronic distribution within the molecule.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ* (C-C) | ~5-10 | Hyperconjugation, Anomeric Effect |
| LP (N) | σ* (C-C) | ~2-5 | Hyperconjugation from amine group |
| σ (C-H) | σ* (C-O) | ~1-3 | Ring stabilization |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density distribution to partition a molecule into atomic basins and characterize the chemical bonds. glcpkm.ac.inu-szeged.hulibretexts.orgwashington.eduscispace.com This analysis provides quantitative information about the nature of chemical bonds, such as their strength and type (covalent, ionic, or intermediate). The theory relies on identifying bond critical points (BCPs) in the electron density, which are points where the density is a minimum along the bond path but a maximum in the perpendicular directions.
For a molecule like this compound, QTAIM can be used to characterize the various bonds, particularly the C-O and C-N bonds within the structure. In studies of related 1,4-dioxane derivatives containing C-N bonds, QTAIM calculations have shown that higher electron density at the BCP of a C-N bond in one conformer compared to another indicates a stronger, shorter bond. echemcom.comsamipubco.com Conversely, lower electron density at the C-O BCP is associated with shorter C-O bond distances. echemcom.com
Key parameters derived from a QTAIM analysis include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP.
Electron Density (ρ(r)) : A higher value of ρ(r) at the BCP generally corresponds to a stronger bond.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) signifies closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions), where electron density is depleted between the nuclei. researchgate.net
Total Energy Density (H(r)) : A negative value for H(r) at the BCP is another indicator of a covalent character.
A hypothetical QTAIM analysis of the key bonds in this compound would yield data similar to that shown in the illustrative table below.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |
|---|---|---|---|---|
| C-O (dioxane ring) | ~0.25 | ~ -0.80 | ~ -0.20 | Polar Covalent |
| C-N (amine) | ~0.28 | ~ -0.75 | ~ -0.24 | Polar Covalent |
| C-C (propyl chain) | ~0.24 | ~ -0.65 | ~ -0.22 | Covalent |
| N-H···O (intramolecular H-bond) | ~0.02 | ~ +0.08 | ~ +0.001 | Closed-shell (H-bond) |
Simulations and Modeling
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, including conformational changes. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the potential energy surface and identify stable conformers and the pathways for interconversion between them. nih.gov
For this compound, the primary conformational flexibility arises from the 1,4-dioxane ring and the rotation around the single bonds of the propanamine side chain. The 1,4-dioxane ring typically exists in a stable chair conformation but can interconvert through higher-energy twist-boat and boat conformations. acs.org MD simulations performed at elevated temperatures can accelerate these conformational transitions, allowing for a thorough sampling of the conformational space. nih.gov
Studies on substituted 1,3-dioxanes and cyclohexanes have demonstrated that MD simulations can accurately predict the distribution of conformers and quantify the energy barriers for ring inversion. nih.govacs.orgresearchgate.netresearchgate.net The presence of the propanamine substituent at the C2 position of the dioxane ring will influence the relative stability of the axial versus equatorial conformations. The substituent can introduce steric and electrostatic interactions that favor one conformation over the other. MD simulations would allow for the exploration of these preferences and the study of potential intramolecular hydrogen bonding between the amine group and the ring oxygen atoms.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the electron density and its derivatives. The analysis generates 3D isosurfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion. These interactions are crucial for understanding molecular conformation, crystal packing, and ligand-receptor binding.
For this compound, NCI analysis would be particularly useful for identifying and characterizing intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the hydrogen atom of the amine group (N-H) and one of the oxygen atoms of the dioxane ring. The NCI plot would visualize this interaction as a specific isosurface between the donor and acceptor atoms, with the color of the surface indicating the strength and nature of the interaction.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.orgnyu.edu The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds and van der Waals forces. nih.govnih.gov
| Interaction Type | Relative Contribution (%) | Description |
|---|---|---|
| H···H | ~45% | Represents the most abundant, though generally weak, van der Waals contacts. |
| O···H / H···O | ~25% | Indicates significant hydrogen bonding involving the dioxane oxygen atoms and amine/alkyl hydrogens. |
| N···H / H···N | ~15% | Highlights hydrogen bonds involving the amine group. |
| C···H / H···C | ~10% | Represents weaker C-H···π or other van der Waals interactions. |
| Other (C···C, C···O, etc.) | ~5% | Minor contributions from other close contacts. |
Prediction of Spectroscopic Parameters
Simulated IR, Raman, and NMR Spectra Comparison with Experimental Data
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate spectroscopic data. chemrxiv.org Comparing these simulated spectra with experimental results serves as a crucial validation of the computed molecular geometry and electronic structure. biorxiv.orgnih.gov Discrepancies between simulated and experimental spectra can point to environmental effects (like solvent interactions) or the presence of multiple conformers. nih.govresearchgate.net
IR and Raman Spectra : Simulated infrared (IR) and Raman spectra are typically calculated from the harmonic vibrational frequencies of the optimized molecular structure. researchgate.netnih.gov The positions and intensities of the peaks in the simulated spectra correspond to the vibrational modes of the molecule. For this compound, key vibrational modes would include C-H stretching, N-H stretching (typically a broad band in the IR spectrum), C-O-C stretching of the ether linkages, and various bending and twisting modes of the dioxane ring and propanamine chain. researchgate.netresearchgate.net Comparing these simulated spectra to experimental data would confirm the presence of these functional groups and provide insight into the molecule's conformation. nist.govnist.gov
NMR Spectra : Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated computationally. docbrown.infonationalmaglab.orgnih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment. Therefore, comparing calculated ¹H and ¹³C NMR spectra with experimental data provides a stringent test of the accuracy of the computed molecular structure. nih.gov For this compound, the chemical shifts of the protons and carbons on the dioxane ring would be particularly sensitive to the axial or equatorial position of the propanamine substituent. A good match between simulated and experimental NMR data would provide strong evidence for the dominant conformation in solution.
| Proton Group | Predicted δ (Axial Conformer) | Predicted δ (Equatorial Conformer) | Expected Multiplicity |
|---|---|---|---|
| H on C2 (methine) | ~3.8 | ~3.5 | m |
| H on N (amine) | ~1.5 | ~1.5 | br s |
| H on C1' (methylene) | ~1.4 | ~1.6 | m |
| H on C2' (methylene) | ~1.3 | ~1.3 | m |
| H on C3' (methyl) | ~0.9 | ~0.9 | t |
| Dioxane Ring Protons | 3.4 - 3.9 | 3.3 - 3.8 | m |
*Note: These are hypothetical values for illustrative purposes. Actual values would depend on the level of theory and solvent model used in the calculation.
Electronic Spectra Prediction (e.g., TD-DFT)
The prediction of electronic spectra for a molecule like this compound would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This computational method is a powerful tool for studying the excited states of molecules and predicting their absorption and emission spectra. nih.govscirp.org
For a saturated heterocyclic system like the 1,4-dioxane ring coupled with a propanamine side chain, the electronic transitions are expected to be of high energy, occurring in the ultraviolet region of the electromagnetic spectrum. The primary chromophores in this molecule are the non-bonding electrons on the oxygen and nitrogen atoms.
A TD-DFT calculation would predict the vertical excitation energies, which correspond to the maxima in the absorption spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. The primary electronic transitions would likely be of the n → σ* type, involving the excitation of a non-bonding electron from an oxygen or nitrogen lone pair into an anti-bonding sigma orbital. These transitions are typically of low intensity.
The nature of the solvent can also be modeled in TD-DFT calculations, often showing a shift in the predicted absorption maxima (solvatochromism). For this compound, moving from a non-polar to a polar solvent would be expected to cause a blue shift (hypsochromic shift) for n → σ* transitions.
While specific data for the target molecule is unavailable, a hypothetical TD-DFT analysis would likely yield results similar to those observed for other simple ethers and amines, with high-energy transitions and low oscillator strengths. For illustrative purposes, a general data table for predicted electronic transitions in a simple heterocyclic amine is provided below.
Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for a Simple Saturated Heterocyclic Amine
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| n → σ | 6.2 | 200 | 0.01 |
| n → σ | 6.8 | 182 | 0.03 |
Note: This data is illustrative for a generic saturated heterocyclic amine and does not represent actual calculated values for this compound.
Theoretical Insights into Chemical Reactivity and Selectivity
Theoretical calculations, particularly using Density Functional Theory (DFT), can provide significant insights into the chemical reactivity and selectivity of this compound. This is achieved by analyzing various calculated molecular properties.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. This makes the nitrogen atom the most nucleophilic and basic site in the molecule, and therefore the most likely site of electrophilic attack. The LUMO would likely be a diffuse σ* anti-bonding orbital distributed across the C-N and C-O bonds.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density distribution. For this molecule, a region of negative electrostatic potential (typically colored red or orange) would be concentrated around the nitrogen atom, confirming its role as a nucleophilic and hydrogen-bond accepting site. The hydrogen atoms of the amine group would show a positive electrostatic potential (typically colored blue), indicating their susceptibility to act as hydrogen-bond donors.
Acidity and Basicity: The basicity of the amine group can be theoretically estimated by calculating the proton affinity or the pKa of its conjugate acid. The lone pair on the nitrogen in an sp³ hybridized orbital makes it a reasonably good base, similar to other primary alkylamines. libretexts.org The oxygen atoms of the dioxane ring are also basic, but significantly less so than the nitrogen atom.
Reactivity Towards Electrophiles and Nucleophiles: Based on FMO analysis and the ESP map, the primary site of electrophilic attack would be the nitrogen atom. Reactions such as alkylation or acylation would be predicted to occur at the amine. The molecule lacks significant electrophilic centers, making it generally unreactive towards nucleophiles under standard conditions.
Applications and Utility of 1 1,4 Dioxan 2 Yl Propan 1 Amine in Advanced Organic Synthesis
Role as a Chiral or Achiral Building Block
The demand for enantiomerically pure compounds in drug discovery has surged, driven by the understanding that stereochemistry is critical for specific biological interactions. enamine.net Chiral building blocks are essential for creating these complex, single-enantiomer drugs. nih.gov 1-(1,4-Dioxan-2-yl)propan-1-amine is recognized as one such chiral building block, available from suppliers for use in research and development. enamine.net The chirality arises from the stereocenter at the carbon atom to which the amine group is attached, allowing for the synthesis of stereochemically defined target molecules.
The 1,4-dioxane (B91453) ring is a prevalent scaffold in many biologically active compounds. Its inclusion can influence properties like solubility and metabolic stability. The combination of this heterocyclic system with a chiral propylamine (B44156) side chain in this compound provides a ready-made fragment for constructing more elaborate molecules. enamine.net For instance, research into multitarget agents for neurological disorders has utilized a similar N-((diphenyl-1,4-dioxan-2-yl)methyl)amine scaffold to develop compounds with specific activities at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This demonstrates the value of the dioxane-amine motif in building complex molecular architectures for medicinal chemistry.
As a primary amine, this compound can serve as a nucleophile in a wide array of reactions to initiate multistep syntheses. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce the dioxane-propylamine moiety into a larger molecular framework. These subsequent modifications are crucial steps in creating diverse libraries of compounds for screening purposes or for the total synthesis of natural products. The development of derivatives often starts with a core building block like this, which is elaborated through a sequence of chemical transformations. nih.gov
Participation in Metal-Catalyzed Reactions
Transition-metal catalyzed reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org The amine functionality within this compound allows it to act as a ligand or a substrate in various metal-catalyzed transformations.
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming C-C bonds. yonedalabs.com While the amine itself is not a direct participant in the canonical catalytic cycle, molecules containing amine groups are frequently synthesized using this method. nih.gov The reaction typically couples an organoboron compound with an organic halide or triflate. yonedalabs.com Dioxane is a commonly used solvent for these reactions due to its ability to dissolve a wide range of organic and inorganic reagents and its suitable boiling point for heated reactions. nih.govmdpi.com
A synthetic strategy might involve coupling a boronic acid derivative of this compound or, more commonly, coupling an aryl or vinyl halide with a suitable boronic acid to build a more complex molecule where the dioxane-amine fragment is already installed on one of the coupling partners. The table below outlines typical components of a Suzuki-Miyaura reaction.
Table 1: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Example | Role |
|---|---|---|
| Electrophile | Aryl Bromide, Aryl Triflate | Provides one carbon fragment. |
| Nucleophile | Arylboronic Acid, Alkenylboronic Ester | Provides the second carbon fragment. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle. youtube.com |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species. |
| Solvent | 1,4-Dioxane/Water, Toluene, THF | Dissolves reactants and facilitates the reaction. nih.govacs.org |
This table provides a generalized overview of the components involved in a typical Suzuki-Miyaura cross-coupling reaction.
Beyond Suzuki-Miyaura coupling, the amine group can participate in other important metal-catalyzed reactions. Palladium-catalyzed aminocarbonylation, for instance, involves the reaction of an organic halide with carbon monoxide and an amine to form an amide. mdpi.com Research has shown the successful aminocarbonylation of iodoalkenes to produce acrylamides using various amine nucleophiles. researchgate.net It is plausible that this compound could serve as the amine nucleophile in such reactions to generate amide derivatives.
Furthermore, copper-catalyzed C-N cross-coupling reactions, often part of the Ullmann condensation or Buchwald-Hartwig amination, provide a direct method to form aryl amines. mdpi.com this compound could be coupled with aryl halides under these conditions to synthesize N-aryl derivatives, expanding its synthetic utility.
Development of Derivatives with Specific Structural Features
The core structure of this compound is a template that can be systematically modified to develop derivatives with tailored properties. By reacting the primary amine, chemists can introduce a wide variety of substituents to probe structure-activity relationships (SAR) in drug discovery programs. nih.gov
For example, a study on N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives demonstrated that substitutions on the phenoxy moiety significantly influenced the compound's affinity for dopamine and serotonin receptors. nih.gov This highlights how modifications to a parent dioxane-amine scaffold can fine-tune biological activity. The synthesis of these derivatives often involves standard amide bond formation or reductive amination protocols, starting from the parent amine. nih.gov
The following table illustrates hypothetical derivatives that could be synthesized from this compound and the potential reaction types.
Table 2: Potential Derivatives of this compound
| Derivative Type | Reactant | Reaction Type |
|---|---|---|
| Amide | Acetyl Chloride | Acylation |
| Secondary Amine | Benzaldehyde, followed by NaBH₄ | Reductive Amination |
| Sulfonamide | Tosyl Chloride | Sulfonylation |
| Urea (B33335) | Phenyl Isocyanate | Addition |
| N-Aryl Amine | Bromobenzene | Buchwald-Hartwig Amination |
This table outlines potential synthetic transformations to create derivatives from the parent amine, showcasing its versatility as a starting material.
Potential in Materials Science or Chemical Engineering (focus on synthetic utility)
The inherent chemical structure of this compound, featuring a primary amine group and a dioxane ring, theoretically suggests potential as a monomer or a modifying agent in polymer synthesis. The primary amine could, for instance, participate in polymerization reactions to form polyamides, polyimides, or polyurethanes. The dioxane ring, a cyclic ether, could influence the properties of a resulting polymer, potentially affecting its solubility, thermal stability, or ability to coordinate with metal ions.
However, a comprehensive search for documented examples of such applications has yielded no specific instances of its use in materials science or chemical engineering. Research databases and chemical supplier catalogues primarily categorize this compound as a building block for organic synthesis, often with an implicit orientation towards medicinal chemistry and drug discovery. enamine.net This suggests that its current utility is predominantly in the small-scale, high-value synthesis of complex organic molecules rather than in the production of materials.
The synthesis of functionalized 1,4-dioxane derivatives is an area of active research, but the focus is typically on creating novel scaffolds for biologically active compounds. enamine.net While these synthetic methods could theoretically be adapted for the production of monomers for materials applications, there is no evidence to suggest that this has been a pursued avenue of research.
The table below summarizes the theoretical, yet currently unsubstantiated, potential of this compound in materials science.
| Potential Role | Polymer Type | Potential Influence of Dioxane Moiety |
| Monomer | Polyamides, Polyimides, Polyurethanes | Enhanced solubility, altered thermal properties, metal coordination |
| Chain Modifier | Various polymers | Introduction of a polar, hydrophilic segment |
| Cross-linking Agent | Epoxy resins, etc. | Modification of network structure and properties |
It is crucial to reiterate that the applications listed in the table are speculative and not supported by current research findings. The scientific community has, to date, not published any studies demonstrating the practical application of this compound for these purposes. Therefore, its role in advanced organic synthesis appears to be confined to its capacity as a scaffold or intermediate in the synthesis of other complex, non-polymeric molecules.
Future Research Directions and Unexplored Avenues for 1 1,4 Dioxan 2 Yl Propan 1 Amine
Novel Synthetic Methodologies
The development of innovative and sustainable synthetic methods is a primary focus in modern chemistry. For 1-(1,4-Dioxan-2-yl)propan-1-amine, future research in this area is expected to concentrate on green chemistry principles and the implementation of advanced processing technologies.
Future synthetic strategies for this compound should prioritize sustainability by incorporating green chemistry principles. Research could focus on minimizing waste, using less hazardous reagents, and employing renewable resources. rsc.org Key areas for investigation include the use of biocatalysis, where enzymes could offer high selectivity and milder reaction conditions, and the replacement of traditional volatile organic solvents with greener alternatives like water or supercritical fluids. A comparative analysis of a hypothetical traditional route versus a potential green route highlights the potential benefits.
Table 1: Comparison of Hypothetical Synthetic Routes
| Feature | Traditional Synthesis (Hypothetical) | Green Chemistry Approach (Proposed) |
|---|---|---|
| Starting Materials | Petroleum-based | Bio-based (e.g., from glycerol) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or bio-derived solvents (e.g., 2-MethylTHF) |
| Catalyst | Heavy metal catalysts | Biocatalysts (enzymes) or earth-abundant metal catalysts |
| Energy Consumption | High-temperature reflux | Lower temperatures, potentially room temperature |
| Waste Generation | Significant, potentially hazardous | Minimized, biodegradable waste |
The application of flow chemistry and continuous processing represents a significant opportunity for the synthesis of this compound. flinders.edu.au Continuous-flow systems offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and better safety profiles, especially for hazardous reactions. nih.gov Research in this area would involve designing and optimizing a multi-step continuous synthesis, potentially integrating in-line purification and analysis to streamline the production process. unimi.it This approach not only allows for safer handling of reactive intermediates but also facilitates easier scale-up from laboratory to industrial production. nih.govnih.gov
Expanding the Scope of Chemical Transformations
To fully exploit the synthetic utility of this compound, it is essential to expand the range of chemical transformations it can undergo. This involves exploring novel catalytic systems and developing advanced strategies for functionalizing the molecule.
Future research should investigate a broader array of catalytic systems to mediate reactions involving this compound. While palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, exploring catalysts based on more abundant and less toxic metals like iron, copper, or nickel is a key goal of green chemistry. mdpi.comresearchgate.netaablocks.com Organocatalysis, which uses small organic molecules as catalysts, presents another promising avenue, potentially offering new reaction pathways and selectivities. nih.gov The development of switchable rotaxane-based catalysts could also enable tandem reaction sequences in a one-pot fashion, enhancing synthetic efficiency. nih.gov
Table 2: Potential Catalytic Systems for Investigation
| Catalyst Type | Potential Reaction | Advantages |
|---|---|---|
| Earth-Abundant Metal Catalysts (Fe, Cu, Ni) | C-N and C-C bond formation | Lower cost, reduced toxicity, sustainability |
| Organocatalysts | Asymmetric synthesis, functional group transformations | Metal-free, often milder conditions, high selectivity |
| Photoredox Catalysts | Radical-based functionalization | Mild conditions, unique reactivity pathways |
| Dual Catalytic Systems | Tandem or cascade reactions | Increased molecular complexity in a single step |
Developing advanced strategies to selectively functionalize different positions of the this compound molecule is a critical area for future research. This includes the development of methods for direct C-H functionalization, which would allow for the introduction of new substituents onto the dioxane ring without the need for pre-functionalized starting materials. thieme-connect.de Furthermore, exploring novel protecting group strategies for the amine functionality will be crucial for enabling selective modifications at other parts of the molecule. Research into diastereoselective reactions will also be important to control the stereochemistry of new chiral centers, which is often critical for the biological activity of pharmaceutical compounds.
Deeper Mechanistic Understanding through Advanced Techniques
A fundamental understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and developing new ones. Future research should employ advanced analytical and computational techniques to elucidate these mechanisms in detail. Techniques such as in-situ spectroscopy (e.g., NMR, IR) can provide real-time information about reacting species, while kinetic studies can help to determine reaction orders and activation energies. Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict product distributions, offering valuable insights that can guide experimental design. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
The application of sophisticated computational techniques to this compound offers a powerful, non-empirical approach to elucidating its fundamental chemical and physical properties. While specific experimental data for this compound is scarce, predictive modeling can provide a robust foundation for understanding its behavior and guiding future experimental work.
Quantum Chemical Calculations: Ab initio and Density Functional Theory (DFT) studies, which have been effectively used for the conformational analysis of the parent 1,4-dioxane (B91453) ring, can be extended to this more complex derivative. Such studies would be instrumental in determining the preferred conformations of the molecule, considering the stereochemistry at the chiral center and the orientation of the propan-1-amine substituent. Key energetic parameters, including the relative energies of different conformers and the rotational barriers of the substituent groups, can be calculated to provide a detailed potential energy surface. Furthermore, these methods can predict a range of spectroscopic properties, which would be invaluable for the characterization of synthesized samples.
Molecular Dynamics Simulations: To understand the behavior of this compound in a condensed phase, particularly in aqueous or other solvent environments, molecular dynamics (MD) simulations are a powerful tool. By simulating the interactions of the molecule with its surroundings over time, MD can provide insights into solvation dynamics, hydrogen bonding networks, and the influence of the solvent on the conformational preferences of the molecule. This is particularly relevant given the presence of both hydrogen bond donor (amine) and acceptor (dioxane oxygens) sites.
Predictive Models for Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models represent a data-driven approach to predicting the properties of novel compounds based on their molecular structure. By leveraging databases of compounds with known properties, it is possible to develop models that can estimate key parameters for this compound, such as its solubility, lipophilicity (LogP), and potential biological activities. These predictive tools are especially valuable in the early stages of research for screening and prioritizing compounds for synthesis and experimental testing.
Predicted Physicochemical and Spectroscopic Data:
In the absence of experimental data, computational tools can provide valuable predictions. The following tables present predicted data for this compound, which can serve as a reference for future experimental validation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| XLogP3-AA | -0.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 145.110278725 g/mol |
| Monoisotopic Mass | 145.110278725 g/mol |
| Topological Polar Surface Area | 44.5 Ų |
| Heavy Atom Count | 10 |
| Formal Charge | 0 |
| Complexity | 102 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 1 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
Note: Data sourced from PubChem and generated using computational models. uni.lu
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Peaks |
|---|---|
| ¹H NMR | Complex multiplet patterns expected due to the chiral center and diastereotopic protons in the dioxane ring. Key signals would include those for the aminic protons, the methine proton adjacent to the nitrogen, the ethyl group protons, and the protons of the dioxane ring. |
| ¹³C NMR | Distinct signals anticipated for each of the seven carbon atoms, with chemical shifts influenced by their proximity to oxygen and nitrogen atoms. The chiral center would result in unique signals for the carbons of the dioxane ring. |
Note: These are generalized predictions. Actual spectra would require experimental determination or high-level computational simulation.
Design and Synthesis of Structurally Unique Derivatives for Methodological Development
The synthesis of novel derivatives of this compound can serve as a platform for the development of new synthetic methodologies, particularly in the areas of stereoselective synthesis and the construction of complex molecular architectures.
Chiral Resolution and Asymmetric Synthesis: Given the presence of a chiral center, the development of methods for the enantioselective synthesis of this compound is a significant research avenue. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the C-N bond or the dioxane ring. Furthermore, the racemic mixture could be resolved using chiral chromatography or by derivatization with a chiral resolving agent. The resulting enantiomerically pure amines would be valuable as chiral building blocks or ligands in asymmetric catalysis.
Derivatization of the Amine Functionality: The primary amine group offers a versatile handle for a wide range of chemical transformations. Acylation, alkylation, and arylation reactions can be employed to introduce a variety of substituents, leading to a library of N-functionalized derivatives. These derivatives could be designed to have specific properties, such as enhanced biological activity, improved solubility, or the ability to coordinate with metal ions. The development of efficient and selective methods for these transformations would be a valuable contribution to synthetic methodology.
Modification of the Dioxane Ring: The 1,4-dioxane scaffold can also be a target for synthetic modification. The introduction of additional substituents on the dioxane ring would lead to structurally unique derivatives with altered steric and electronic properties. For example, the synthesis of 2,3-disubstituted or 2,5-disubstituted 1,4-dioxanes would create new stereochemical complexities and opportunities for methodological development. The development of regioselective and stereoselective methods for the functionalization of the dioxane ring would be a challenging yet rewarding area of research.
Application in the Synthesis of Heterocyclic Scaffolds: this compound and its derivatives could serve as key intermediates in the synthesis of more complex heterocyclic systems. For example, the amine functionality could be incorporated into a new ring system through intramolecular cyclization reactions. The dioxane ring could also be cleaved under specific conditions to reveal a diol functionality, which could then be used in subsequent synthetic transformations. The exploration of these possibilities could lead to the discovery of novel and efficient routes to valuable heterocyclic compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
